![molecular formula C10H16N2O2 B6261817 1-(piperidin-4-yl)piperidine-2,6-dione CAS No. 75483-36-2](/img/no-structure.png)
1-(piperidin-4-yl)piperidine-2,6-dione
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Overview
Description
“1-(piperidin-4-yl)piperidine-2,6-dione” is a chemical compound with the molecular weight of 232.71 . It is also known as [1,4’-bipiperidine]-2,6-dione hydrochloride . This compound is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “1-(piperidin-4-yl)piperidine-2,6-dione” and its derivatives has been described in several scientific papers . The synthesis process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(piperidin-4-yl)piperidine-2,6-dione” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving “1-(piperidin-4-yl)piperidine-2,6-dione” include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“1-(piperidin-4-yl)piperidine-2,6-dione” is a hydrochloride salt with a molecular weight of 232.71 . It is stored at room temperature and appears as a powder .Scientific Research Applications
Core Backbone in PROTAC Drugs
Piperidine-2,6-diones, which include “1-(piperidin-4-yl)piperidine-2,6-dione”, are frequently found in numerous drugs . Specifically, it is the core backbone of the CRBN ligand in the design of PROTAC (Proteolysis-Targeting Chimera) drugs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Versatile Synthetic Intermediates
Piperidine-2,6-diones serve as valuable and versatile synthetic intermediates in organic synthesis . This means they can be used as building blocks in the synthesis of a wide variety of other complex organic compounds .
Anticancer Applications
Piperidine derivatives, including “1-(piperidin-4-yl)piperidine-2,6-dione”, are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Anti-inflammatory Applications
Piperidine derivatives are being utilized as anti-inflammatory agents . They have shown effectiveness in reducing inflammation in various disease models .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in managing symptoms of various psychiatric disorders .
Analgesic Applications
Piperidine derivatives are being utilized as analgesic agents . They have shown effectiveness in managing pain in various disease models .
Antihypertensive Applications
Piperidine derivatives are being utilized as antihypertensive agents . They have shown effectiveness in managing high blood pressure in various disease models .
Mechanism of Action
Target of Action
The primary target of 1-(piperidin-4-yl)piperidine-2,6-dione is cereblon , a ubiquitin E3 ligase . Cereblon is a key component of the E3 ubiquitin ligase complex that plays a crucial role in protein homeostasis by marking proteins for degradation .
Mode of Action
1-(Piperidin-4-yl)piperidine-2,6-dione acts as a ligand for cereblon , forming a complex that can bind to specific target proteins . This compound is used in the development of Proteolysis Targeting Chimeras (PROTACs), which are molecules that can induce the degradation of specific proteins . The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
The action of 1-(piperidin-4-yl)piperidine-2,6-dione primarily affects the ubiquitin-proteasome pathway . By acting as a ligand for cereblon, it influences the activity of the E3 ubiquitin ligase complex, which in turn controls the degradation of specific proteins . This can have downstream effects on various cellular processes, including cell cycle progression, signal transduction, and gene expression .
Result of Action
The result of the action of 1-(piperidin-4-yl)piperidine-2,6-dione is the targeted degradation of specific proteins . By binding to cereblon, it can induce the degradation of proteins that are normally resistant to this process . This can have a range of molecular and cellular effects, depending on the specific proteins targeted .
Action Environment
The action of 1-(piperidin-4-yl)piperidine-2,6-dione can be influenced by various environmental factors. For instance, the effectiveness of PROTACs can be affected by the presence of competing endogenous ligands, the expression levels of the target protein and E3 ligase, and the availability of ubiquitin and proteasome machinery Additionally, factors such as pH, temperature, and the presence of other bioactive molecules could potentially influence the stability and efficacy of this compound
Safety and Hazards
Future Directions
The future directions for “1-(piperidin-4-yl)piperidine-2,6-dione” and its derivatives involve their use in the treatment of sickle cell disease and β-thalassemia . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperidin-4-yl)piperidine-2,6-dione involves the reaction of piperidine-4-carboxylic acid with phosgene to form 4-carboxy-1,2,3,6-tetrahydropyridine-2,6-dione. This intermediate is then reacted with piperidine to form the final product.", "Starting Materials": [ "Piperidine-4-carboxylic acid", "Phosgene", "Piperidine" ], "Reaction": [ "Step 1: Piperidine-4-carboxylic acid is reacted with phosgene to form 4-carboxy-1,2,3,6-tetrahydropyridine-2,6-dione.", "Step 2: 4-carboxy-1,2,3,6-tetrahydropyridine-2,6-dione is then reacted with piperidine to form 1-(piperidin-4-yl)piperidine-2,6-dione." ] } | |
CAS RN |
75483-36-2 |
Product Name |
1-(piperidin-4-yl)piperidine-2,6-dione |
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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